molecular formula C27H44O4 B12658760 Isooctyl undecyl phthalate CAS No. 96507-84-5

Isooctyl undecyl phthalate

Cat. No.: B12658760
CAS No.: 96507-84-5
M. Wt: 432.6 g/mol
InChI Key: ASYJIYUQBUFLPP-UHFFFAOYSA-N
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Description

Isooctyl undecyl phthalate is a phthalate ester, commonly used as a plasticizer. Phthalate esters are a group of chemicals used to make plastics more flexible and harder to break. This compound is particularly valued for its ability to enhance the flexibility and durability of polyvinyl chloride (PVC) products. It is a colorless, odorless liquid that is soluble in organic solvents but not in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctyl undecyl phthalate is synthesized through the esterification of phthalic anhydride with isooctyl alcohol and undecyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Phthalic Anhydride+Isooctyl Alcohol+Undecyl AlcoholIsooctyl Undecyl Phthalate+Water\text{Phthalic Anhydride} + \text{Isooctyl Alcohol} + \text{Undecyl Alcohol} \rightarrow \text{this compound} + \text{Water} Phthalic Anhydride+Isooctyl Alcohol+Undecyl Alcohol→Isooctyl Undecyl Phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to maximize yield and minimize by-products. The reaction mixture is typically heated to around 150-200°C, and the water formed during the reaction is removed by distillation.

Chemical Reactions Analysis

Types of Reactions: Isooctyl undecyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.

    Oxidation: this compound can be oxidized to form phthalic acid derivatives.

    Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: Phthalic acid, isooctyl alcohol, and undecyl alcohol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalate esters.

Scientific Research Applications

Isooctyl undecyl phthalate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible PVC products, which are used in a variety of applications including cables, flooring, and medical devices.

    Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential impacts on human health, including its effects on reproductive and developmental processes.

    Industry: Widely used in the manufacture of consumer products such as toys, food packaging, and personal care products.

Mechanism of Action

Isooctyl undecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the flexibility of the material. On a molecular level, it can disrupt endocrine function by mimicking or interfering with the action of natural hormones. This disruption occurs through binding to hormone receptors or altering the synthesis, transport, and metabolism of hormones.

Comparison with Similar Compounds

    Diisooctyl Phthalate: Used as a plasticizer with similar properties but different alcohol components.

    Diethylhexyl Phthalate: Another common plasticizer with a slightly different molecular structure.

    Dibutyl Phthalate: Used in a variety of applications but with shorter alkyl chains, resulting in different physical properties.

Isooctyl undecyl phthalate stands out due to its specific molecular structure, which imparts unique properties to the materials it is used in.

Properties

CAS No.

96507-84-5

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

2-O-(6-methylheptyl) 1-O-undecyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C27H44O4/c1-4-5-6-7-8-9-10-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3

InChI Key

ASYJIYUQBUFLPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C

Origin of Product

United States

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